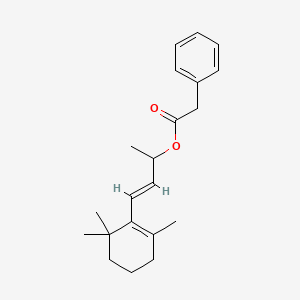
Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc is a coordination compound with the molecular formula C22H48N3OS4Zn It is known for its unique structure, where zinc is coordinated with dibutyldithiocarbamate and morpholine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc typically involves the reaction of zinc salts with dibutyldithiocarbamate and morpholine. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Zinc Salt Reaction: Zinc chloride or zinc sulfate is commonly used as the zinc source.
Dibutyldithiocarbamate Formation: Dibutyldithiocarbamate is prepared by reacting dibutylamine with carbon disulfide in the presence of a base.
Coordination with Morpholine: Morpholine is added to the reaction mixture to form the final coordination compound.
Industrial Production Methods
In an industrial setting, the production of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Handling: Ensuring the purity and proper handling of zinc salts, dibutyldithiocarbamate, and morpholine.
Reaction Control: Maintaining optimal temperature, pH, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the oxidation state of zinc or the ligands.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used.
Reducing Agents: Sodium borohydride or other reducing agents are commonly employed.
Substitution Reagents: Various ligands such as phosphines or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield new coordination compounds with different ligands.
科学的研究の応用
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of rubber and other materials as a stabilizer and vulcanization accelerator.
作用機序
The mechanism of action of bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc involves its ability to coordinate with various molecular targets. The zinc center can interact with enzymes, proteins, and other biological molecules, leading to changes in their activity and function. The dithiocarbamate and morpholine ligands play a crucial role in stabilizing the compound and facilitating its interactions with target molecules.
類似化合物との比較
Similar Compounds
Bis(diethyldithiocarbamato)zinc: Similar structure but with diethyl groups instead of dibutyl groups.
Bis(dimethyldithiocarbamato)zinc: Contains dimethyl groups, leading to different chemical properties.
Bis(pyrrolidinedithiocarbamato)zinc: Uses pyrrolidine as the ligand instead of morpholine.
Uniqueness
Bis(dibutyldithiocarbamato-S,S’)(morpholine-N4,O1)zinc is unique due to its specific combination of dibutyldithiocarbamate and morpholine ligands. This combination provides distinct chemical and biological properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
93981-66-9 |
|---|---|
分子式 |
C22H45N3OS4Zn |
分子量 |
561.3 g/mol |
IUPAC名 |
zinc;N,N-dibutylcarbamodithioate;morpholine |
InChI |
InChI=1S/2C9H19NS2.C4H9NO.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;1-3-6-4-2-5-1;/h2*3-8H2,1-2H3,(H,11,12);5H,1-4H2;/q;;;+2/p-2 |
InChIキー |
ZWPPKFSDFHKDDB-UHFFFAOYSA-L |
正規SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].C1COCCN1.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)
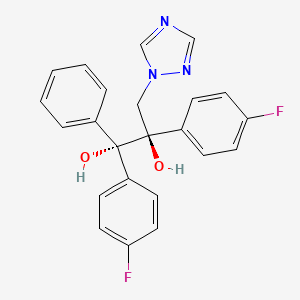
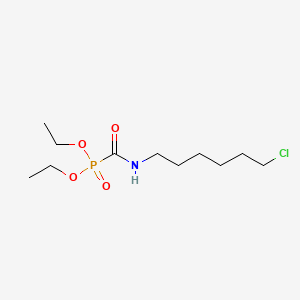
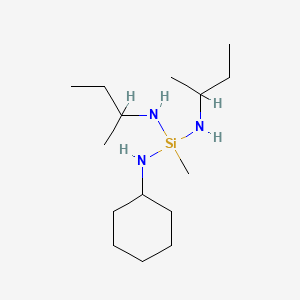

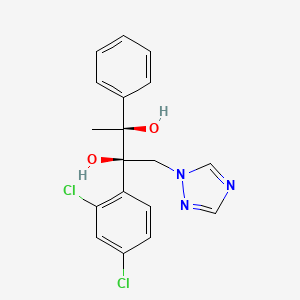
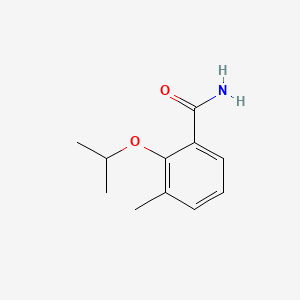
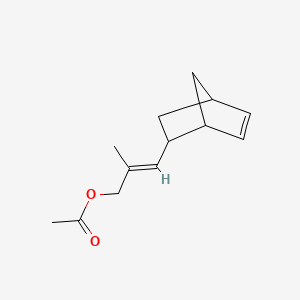


![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)
